molecular formula C16H25ClN2O4 B3416363 Diacetolol hydrochloride CAS No. 73899-76-0

Diacetolol hydrochloride

Cat. No. B3416363
CAS RN: 73899-76-0
M. Wt: 344.8 g/mol
InChI Key: RRLYGXRMVLYFNX-UHFFFAOYSA-N
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Description

Diacetolol Hydrochloride is a metabolite of Acebutolol . Acebutolol is a selective β1-receptor antagonist used for the management of hypertension and ventricular premature beats in adults . It has a molecular formula of C16 H24 N2 O4 . Cl H and a molecular weight of 344.83 .


Molecular Structure Analysis

The molecular structure of Diacetolol Hydrochloride is represented by the formula C16 H24 N2 O4 . Cl H . The SMILES representation is Cl.CC©NCC(O)COc1ccc(NC(=O)C)cc1C(=O)C .


Physical And Chemical Properties Analysis

Diacetolol Hydrochloride has a molecular weight of 344.83 . Further physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Mechanism of Action

Target of Action

Diacetolol hydrochloride primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and kidneys and play a crucial role in the regulation of heart rate, contractility, and renin release .

Biochemical Pathways

The action of Diacetolol hydrochloride affects two primary biochemical pathways: the Neuroactive ligand-receptor interaction and the Adrenergic signaling in cardiomyocytes . By blocking the β1-adrenergic receptors, Diacetolol hydrochloride disrupts the normal signaling pathways, leading to a decrease in heart rate and blood pressure .

Pharmacokinetics

Diacetolol hydrochloride exhibits an oral bioavailability of approximately 30% to 42.6% . It undergoes extensive first-pass metabolism, primarily to its equipotent metabolite, diacetolol . Renal clearance of diacetolol represents about two-thirds of total body clearance .

Result of Action

The molecular and cellular effects of Diacetolol hydrochloride’s action primarily involve a reduction in heart rate and blood pressure . By blocking the β1-adrenergic receptors, Diacetolol hydrochloride reduces the heart’s workload, which can be beneficial in conditions such as hypertension and ventricular arrhythmia .

Action Environment

The action, efficacy, and stability of Diacetolol hydrochloride can be influenced by various environmental factors. For instance, renal impairment can decrease the elimination of diacetolol, resulting in a 2- to 3-fold increase in its half-life . Therefore, dosage and/or frequency of administration must be modified in response to the degree of renal impairment .

Safety and Hazards

Diacetolol Hydrochloride is harmful if swallowed and toxic in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It may cause damage to organs through prolonged or repeated exposure if swallowed. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLYGXRMVLYFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28197-69-5 (Parent)
Record name Diacetolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30995036
Record name N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetolol hydrochloride

CAS RN

73899-76-0, 69796-04-9
Record name Diacetolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73899-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide monohydrochloride
Source ChemIDplus
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Record name DIACETOLOL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326057
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Record name N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name DIACETOLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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